molecular formula C12H15NO B1352596 5-Methoxy-2,3,3-trimethyl-3H-indole CAS No. 31241-19-7

5-Methoxy-2,3,3-trimethyl-3H-indole

Cat. No.: B1352596
CAS No.: 31241-19-7
M. Wt: 189.25 g/mol
InChI Key: UOGHZHPESMATDD-UHFFFAOYSA-N
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Description

5-Methoxy-2,3,3-trimethyl-3H-indole is an organic compound with the molecular formula C12H15NO. It belongs to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is notable for its methoxy group at the 5-position and three methyl groups at the 2, 3, and 3 positions of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and methylating agents.

    Methylation: The indole ring is methylated at the 2 and 3 positions using reagents like methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 80-100°C) to ensure complete methylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions and scalability.

    Catalysts: The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the methylation process.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2,3,3-trimethyl-3H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitro-substituted indoles.

Scientific Research Applications

5-Methoxy-2,3,3-trimethyl-3H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3,3-trimethyl-3H-indole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It may influence signaling pathways related to cell growth, apoptosis, and differentiation, contributing to its biological effects.

Comparison with Similar Compounds

    5-Methoxyindole: Lacks the additional methyl groups, resulting in different chemical and biological properties.

    2,3,3-Trimethylindole: Lacks the methoxy group, affecting its reactivity and applications.

    5-Methoxy-2-methylindole: Has only one methyl group at the 2-position, leading to distinct chemical behavior.

Uniqueness: 5-Methoxy-2,3,3-trimethyl-3H-indole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and potential applications

Properties

IUPAC Name

5-methoxy-2,3,3-trimethylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8-12(2,3)10-7-9(14-4)5-6-11(10)13-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGHZHPESMATDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454998
Record name 5-Methoxy-2,3,3-trimethyl-3H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31241-19-7
Record name 5-Methoxy-2,3,3-trimethyl-3H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

246 parts of p-anisidine, 204 parts of 2-methyl-2-hydroxy-butan-3-one and 10 parts of acetic acid in 650 parts of toluene are heated, with removal of water from the system, until no more water separates off. The solvent is then distilled off and the residue is heated for 5 hours at 220° C. After cooling to 160° C., 10 parts of concentrated sulfuric acid are added; the mixture is kept at 160° C. for 3 hours, whilst distilling off the water formed. Distillation under reduced pressure (21 mbar) gives 318.7 parts of 5-methoxy-2,3,3-trimethyl-indolenine (melting point 53°-54° C.), corresponding to 84.3% of theory.
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Synthesis routes and methods II

Procedure details

To 4-methoxyphenyl hydrazine hydrochloride (4.84 g) was added 3-methyl-2-butanone (6.4 ml) and acetic acid (45 ml). The mixture was heated to 10° C. for 2.5 hours after which time the solvent was removed by rotary evaporation. Flash column chromatography gave the product (4.66 g).
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Synthesis routes and methods III

Procedure details

A mixture of 0.18 mole of 4-methoxy-phenylhydrazine, 0.27 mole of methyl isopropylketone, 5 drops of acetic acid and 300 ml of ethanol was refluxed for 3 h, whereupon the solvent was evaporated. The dark residue (28 g of hydrazone) was dissolved in 125 ml of ethanol. After adding 54 ml of a 15% by weight solution of concentrated sulphuric acid in ethanol the mixture was refluxed for 2.5 h. The white precipitate (ammonium sulphate) was filtered and the filtrate was diluted with 750 ml of water, neutralized with a few ml of aqueous 5N sodium hydroxide and extracted with ether. The dried extract was distilled in vacuo. Boiling point: 138°-142° C/8 mm Hg.
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Synthesis routes and methods IV

Procedure details

A mixture of (4-methoxyphenyl)hydrazine (0.98 g, 7.1 mmol) and 3-methylbutan-2-one (1.53 g, 17.8 mmol) in 20 mL of HOAc was heated at 100° C. overnight. The mixture was concentrated and 1N NaOH was added until pH 9 to 10. The aqueous solution was extracted with ethyl acetate (50 mL×3). The combined organic layers were dried over Na2SO4. After filtration and concentration, the residue was purified by flash column chromatography to give 610 mg of 5-methoxy-2,3,3-trimethyl-3H-indole (45%). 1H NMR (CDCl3) δppm: 7.43 (dd, 1H), 6.81 (m, 2H), 3.83 (s, 3H), 2.26 (s, 3H), 1.28 (s, 6H). LC-MS (M+H): 190.16
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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